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Executive Summary

In the ongoing battle against invasive fungal infections, a significant challenge has been the
severe nephrotoxicity of highly effective polyene antifungals like Amphotericin B (AmB). Early-
stage research has unveiled a promising next-generation polyene, Turletricin (also known as
AM-2-19 and SF001), engineered to mitigate this toxicity while retaining broad-spectrum
fungicidal activity. Developed from the foundational work of the Burke lab, Turletricin
represents a paradigm shift in antifungal development, moving from indiscriminate membrane
disruption to targeted pathogen sterol extraction. This technical guide synthesizes the currently
available data on Turletricin's antifungal activity, cytotoxicity, and the experimental
methodologies used in its initial evaluation.

Introduction: The Innovation Behind Turletricin

Amphotericin B has long been a "gold standard" for treating severe fungal infections due to its
broad efficacy and low incidence of resistance. However, its clinical use is severely limited by
dose-dependent kidney damage. This toxicity stems from its mechanism of action; AmB binds
not only to ergosterol, the primary sterol in fungal cell membranes, but also to cholesterol in
human cell membranes, leading to cellular damage.[1][2]

Turletricin is a rationally designed analog of AmB that overcomes this critical limitation.
Through strategic chemical modifications—specifically C2' epimerization and C16 amidation—
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Turletricin exhibits high selectivity for fungal ergosterol.[3] This allows it to act as a highly
efficient "sterol sponge,” rapidly extracting ergosterol from fungal membranes to induce cell
death, while leaving human cholesterol largely untouched.[2] This targeted approach is the
cornerstone of its improved safety profile, positioning Turletricin as a potentially transformative
therapy for life-threatening fungal diseases.[1][2] The drug has received Fast Track designation
from the FDA and is currently in Phase | clinical trials.[1]

Mechanism of Action: Selective Ergosterol
Extraction

The primary mechanism of action for Turletricin is the selective and rapid extraction of
ergosterol from fungal cell membranes. This process disrupts membrane integrity and vital
cellular functions, ultimately leading to fungal cell death. Unlike its predecessor, Amphotericin
B, Turletricin's modified structure prevents it from forming aggregates that bind to and extract
cholesterol from mammalian cells, thus sparing them from damage.[2]
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Caption: Mechanism of Turletricin's selective antifungal action.

Quantitative Data on Antifungal Activity and
Cytotoxicity

Comparative in vitro studies demonstrate Turletricin's potent antifungal activity, which is

comparable or superior to Amphotericin B, particularly against Aspergillus species. Crucially,
this efficacy is coupled with a significantly improved safety profile.

Table 1: Comparative In Vitro Antifungal Activity (MIC in
mgl/L)
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Turletrici L . Amphoter
Turletrici Turletrici . Amphoter Amphoter
Fungal n (SF001) icin B .. .
. n (SF001) n (SF001) icin B icin B
Species MIC MIC
MICso MICoo MICso MICoo

Range Range
Candida

0.125-4 0.25 1 0.125-4 0.5 0.5
spp.
C. albicans 0.25-0.5 0.25 0.5 0.25-1 0.5 0.5
C.glabrata 0.25-1 0.25 1 0.25-1 0.5 1
C.
parapsilosi  0.25-1 0.25 1 05-1 0.5 1
s
C. krusei 05-1 1 1 05-1 1 1
Aspergillus

0.125-4 0.5 1 0.25-8 1 4
spp.
A.

) 0.25-1 0.5 1 05-2 1 1

fumigatus
A. flavus 05-1 0.5 1 1-2 1 2
A. niger 05-1 0.5 1 1-2 1 1
A. terreus 0.25-2 1 2 0.25-8 1 8
Data
sourced
from a
2025 study
comparing
SF001 and
Amphoteric
in B.

Table 2: Comparative In Vitro Cytotoxicity

© 2025 BenchChem. All rights reserved.

4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

While specific ICso values from the primary research are not publicly available, the foundational

study reports that cholesterol extraction is the primary driver of Amphotericin B's toxicity to

human renal cells. The same study found that Turletricin (AM-2-19) is renal-sparing in both

primary human renal cells and in mouse models, indicating a significantly higher concentration

IS required to induce toxicity compared to Amphotericin B.[2][4]

Turletricin Amphotericin o
Assay Type Cell Type Finding
(AM-2-19) B
Cholesterol
Primary Human extraction by
o Renal Proximal ] ] AmB drives
Cell Viability o Renal-sparing Cytotoxic o
Tubule Epithelial toxicity; AM-2-19
Cells does not bind
cholesterol.[2]
Reduced
interaction with
] cholesterol in
Substantially less ]
) Human Red ] ] mammalian cell
Hemolysis hemolytic Hemolytic
Blood Cells membranes

(Qualitative)

leads to lower
hemolytic

activity.

Quantitative data
is pending full
publication of
primary study's
supplementary
materials.

Experimental Protocols

The following protocols are based on the methodologies cited in the early-stage research on

Turletricin and standard guidelines from the European Committee on Antimicrobial
Susceptibility Testing (EUCAST).
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Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal activity of Turletricin was determined using the broth microdilution
method following EUCAST guidelines (E.Def 7.3.2 for yeasts and E.Def 9.3.2 for molds).

e 1. Inoculum Preparation:

o Fungal isolates are cultured on a non-selective agar medium (e.g., Sabouraud Dextrose
Agar) at 35-37°C for 24-48 hours.

o A suspension of fungal colonies is prepared in sterile saline or distilled water and adjusted
to a specific turbidity (e.g., 0.5 McFarland standard).

o This suspension is further diluted in RPMI-1640 medium (buffered with MOPS and
supplemented with 2% glucose) to achieve a final inoculum concentration of
approximately 0.5 - 2.5 x 10> CFU/mL.

e 2. Drug Dilution and Plate Preparation:
o Turletricin and a comparator (Amphotericin B) are prepared as stock solutions in DMSO.

o Serial two-fold dilutions are made in 96-well microtiter plates using RPMI-1640 medium to
achieve a range of final drug concentrations.

¢ 3. Inoculation and Incubation:

o Each well (containing 100 uL of diluted drug) is inoculated with 100 uL of the final fungal
inoculum.

o Plates are incubated at 35-37°C for 24-48 hours.
e 4. Endpoint Reading:

o The MIC is determined as the lowest concentration of the antifungal agent that causes a
complete inhibition of visible growth compared to the drug-free control well. For some
fungistatic agents, a significant reduction (e.g., 250%) in turbidity is used as the endpoint.
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Caption: Experimental workflow for MIC determination.

In Vitro Cytotoxicity Assay (Renal Cells)

To assess the renal-sparing properties of Turletricin, a cell viability assay using primary human
renal proximal tubule epithelial cells (hRPTECS) is performed.

e 1. Cell Culture:

o hRPTECs are cultured in appropriate renal epithelial cell growth medium until confluent in

96-well plates.
e 2. Compound Treatment:

o Cells are treated with serial dilutions of Turletricin and Amphotericin B for a specified
period (e.g., 72 hours).

3. Viability Measurement:

o Cell viability is assessed using a metabolic assay, such as the MTS or resazurin assay.
These assays measure the metabolic activity of viable cells, which is proportional to the
number of living cells.

o Areagent is added to the wells, and after a short incubation, the absorbance or
fluorescence is measured using a plate reader.

e 4. Data Analysis:
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o The results are expressed as a percentage of the viability of untreated control cells.

o The concentration that causes 50% cell death (ICso) is calculated from the dose-response
curve.

Seed hRPTECs
in 96-well plate

Incubate until confluent

Treat cells with serial
dilutions of Turletricin
and Amphotericin B

Incubate for 72h

Add Cell Viability
Reagent (e.g., MTS)

Measure Absorbance/
Fluorescence

Calculate % Viability

and IC50 Value

Click to download full resolution via product page

Caption: Workflow for in vitro cytotoxicity testing on renal cells.
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Hemolysis Assay

This assay quantifies the damage to red blood cells (erythrocytes) caused by a compound.
e 1. Preparation of Erythrocytes:

o Fresh human red blood cells are washed multiple times in a buffered saline solution (e.g.,
PBS) via centrifugation to remove plasma and other components.

o Afinal suspension of erythrocytes (e.g., 1-2% v/v) is prepared in the buffer.
e 2. Incubation with Compounds:

o The erythrocyte suspension is incubated with various concentrations of Turletricin and
Amphotericin B for a set time (e.g., 1-2 hours) at 37°C.

o A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer
only) are included.

o 3. Measurement of Hemolysis:
o After incubation, the samples are centrifuged to pellet intact erythrocytes.

o The amount of hemoglobin released into the supernatant is quantified by measuring the
absorbance at a specific wavelength (e.g., 540 nm).

e 4. Data Analysis:

o The percentage of hemolysis for each sample is calculated relative to the positive control.

Conclusion and Future Directions

Early-stage research on Turletricin has provided compelling evidence for its potential as a
groundbreaking antifungal agent. By selectively targeting fungal ergosterol, it maintains or
exceeds the potent, broad-spectrum activity of Amphotericin B while demonstrating a
significantly improved safety profile, particularly concerning nephrotoxicity. The quantitative
data from in vitro susceptibility testing confirms its efficacy against a wide range of clinically
relevant yeasts and molds.
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As Turletricin progresses through clinical trials, future research will focus on establishing its in
vivo efficacy across various infection models, defining its pharmacokinetic and
pharmacodynamic profiles, and confirming its safety in human subjects. The development of
Turletricin marks a pivotal success in rational drug design and offers hope for a safer and
more effective treatment for patients suffering from life-threatening invasive fungal infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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